molecular formula C11H11BrClN3O B1383088 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-72-5

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1383088
CAS No.: 1416712-72-5
M. Wt: 316.58 g/mol
InChI Key: BWRVOVIOHXEHRK-UHFFFAOYSA-N
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Description

Structural Overview and Classification

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, specifically the pyrazolo[4,3-c]pyridine subfamily. The compound features a fused bicyclic core structure consisting of a pyrazole ring fused to a pyridine ring in the [4,3-c] configuration. This particular regioisomer represents one of the most synthetically accessible and pharmacologically relevant arrangements within the pyrazolopyridine framework.

The molecular structure incorporates several key functional elements that define its chemical behavior and synthetic utility. The presence of bromine at the 3-position and chlorine at the 4-position provides strategic sites for further functionalization through various cross-coupling reactions and nucleophilic substitution processes. The tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom serves as a protecting group, commonly employed in synthetic chemistry to mask the reactive nitrogen center during multi-step synthetic sequences.

Chemical Property Value
Molecular Formula C₁₁H₁₁BrClN₃O
Molecular Weight 316.58 g/mol
PubChem CID 121228865
Chemical Classification Halogenated Pyrazolopyridine
Functional Groups Bromine, Chlorine, Tetrahydropyran

The compound's structural framework places it within the broader category of nitrogen-containing heterocycles, which are fundamental building blocks in pharmaceutical chemistry. The pyrazolo[4,3-c]pyridine core system has been recognized for its ability to interact with various biological targets, making derivatives of this scaffold particularly valuable in drug discovery programs. The specific substitution pattern observed in this compound provides a balance between synthetic accessibility and functional diversity, allowing for selective modifications at different positions of the molecular framework.

The stereochemical considerations of the tetrahydro-2H-pyran-2-yl protecting group add another layer of complexity to the compound's three-dimensional structure. This protecting group exists in equilibrium between different conformational states, with the preferred conformation influenced by steric interactions with the pyrazolopyridine core. The protecting group's presence not only shields the nitrogen atom from unwanted reactions but also modulates the electronic properties of the entire molecular system.

Historical Context in Heterocyclic Chemistry

The development of pyrazolopyridine chemistry has evolved significantly over the past several decades, with the pyrazolo[4,3-c]pyridine system emerging as one of the most promising scaffolds for pharmaceutical applications. The historical progression of research in this area reflects the broader evolution of heterocyclic chemistry, where scientists have continuously sought to expand the repertoire of available molecular frameworks for drug discovery.

Early investigations into pyrazolopyridine systems focused primarily on understanding their fundamental synthetic accessibility and basic chemical properties. The pioneering work in this field established the foundational methodologies for constructing these fused heterocyclic systems, laying the groundwork for more sophisticated synthetic approaches that would follow. The development of reliable synthetic routes to pyrazolo[4,3-c]pyridines marked a crucial milestone in the field, enabling researchers to systematically explore the pharmacological potential of these compounds.

The introduction of protecting group strategies, particularly the use of tetrahydropyran derivatives, represented a significant advancement in pyrazolopyridine synthesis. This development allowed chemists to selectively functionalize different positions of the pyrazolopyridine core while maintaining synthetic flexibility throughout multi-step reaction sequences. The tetrahydro-2H-pyran-2-yl protecting group became particularly valuable due to its stability under a wide range of reaction conditions and its straightforward removal when desired.

The emergence of halogenated pyrazolopyridines as important synthetic intermediates coincided with the development of modern cross-coupling methodologies in organic chemistry. The strategic placement of halogen atoms, such as bromine and chlorine, provided chemists with versatile handles for further functionalization through palladium-catalyzed reactions. This development transformed the way researchers approached the synthesis of complex pyrazolopyridine derivatives, enabling more efficient routes to structurally diverse compounds.

Research efforts in the field have also been driven by the recognition of pyrazolopyridines as privileged scaffolds in medicinal chemistry. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple types of receptors and enzymes, making them particularly valuable starting points for drug discovery programs. The pyrazolo[4,3-c]pyridine system has demonstrated this versatility through its applications in various therapeutic areas, from neurological disorders to cancer treatment.

Significance in Pyrazolopyridine Research

The significance of this compound within the broader context of pyrazolopyridine research stems from its role as both a synthetic intermediate and a representative example of the structural diversity achievable within this compound class. The compound exemplifies the strategic use of functional group manipulation to create versatile building blocks for pharmaceutical development.

Within the realm of neuroprotective research, pyrazolopyridine derivatives have demonstrated considerable promise. Studies have shown that compounds based on the pyrazolo[4,3-c]pyridine framework can exhibit neuroprotective effects through multiple mechanisms, including modulation of apoptotic pathways and interaction with various neurotransmitter systems. The specific substitution pattern found in this compound positions it as a valuable intermediate for accessing such bioactive compounds.

The compound's significance is further enhanced by its potential applications in the development of multi-targeted therapeutic agents. Research has indicated that tetrahydro-pyrazolo[4,3-c]pyridine derivatives can function as inhibitors of multiple biological targets simultaneously, including tumor necrosis factor-alpha, nitric oxide, and cannabinoid receptors. This multi-target activity profile makes compounds in this class particularly attractive for treating complex diseases that involve multiple pathological pathways.

Research Application Mechanism Therapeutic Target
Neuroprotection Apoptosis modulation Neurological disorders
Pain management Cannabinoid receptor interaction Neuropathic pain
Anti-inflammatory Tumor necrosis factor inhibition Inflammatory conditions
Drug discovery Multi-target activity Various disease states

From a synthetic chemistry perspective, the compound serves as an excellent example of modern protecting group strategies in heterocyclic synthesis. The tetrahydro-2H-pyran-2-yl group provides orthogonal protection that is compatible with a wide range of synthetic transformations, making it possible to construct complex molecular architectures with high levels of control and selectivity. This capability has made compounds like this compound valuable tools in the development of new synthetic methodologies.

The research significance of this compound class has been further validated by the development of selective functionalization strategies that allow for vectorial elaboration of the pyrazolopyridine scaffold. Recent advances have demonstrated that different positions of the pyrazolo[4,3-c]pyridine system can be selectively modified through complementary synthetic approaches, providing access to diverse structural variants from common intermediates. This synthetic flexibility has made compounds like this compound central to modern medicinal chemistry programs.

The compound's role in fragment-based drug discovery represents another important aspect of its research significance. As heterocyclic fragments become increasingly important in drug discovery due to their prevalence in biologically active compounds, the pyrazolo[4,3-c]pyridine scaffold has emerged as a valuable starting point for fragment elaboration strategies. The strategic placement of functional groups in this compound provides multiple vectors for growth and optimization, making it an ideal candidate for fragment-based approaches to drug discovery.

Properties

IUPAC Name

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-9-7(4-5-14-11(9)13)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVOVIOHXEHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Formation and Halogenation

The synthesis of 3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically begins with the construction of the pyrazolo[4,3-c]pyridine core. A common approach involves cyclization of halogenated precursors. For example:

  • Chlorination : 4-Chloro-1H-pyrazolo[4,3-c]pyridine is synthesized via cyclocondensation of 4-chloropyrazole derivatives with nitriles or amidines under acidic conditions.
  • Bromination : Electrophilic bromination at the 3-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Key Reaction Conditions :

Step Reagents/Conditions Yield Source
Chlorination POCl₃, reflux 85–90%
Bromination NBS, DCM, 0°C to RT 75–80%

Protection of the Pyrazole Nitrogen

The tetrahydro-2H-pyran-2-yl (THP) group is introduced to protect the pyrazole nitrogen, enhancing solubility and stability for subsequent reactions. This is achieved via acid-catalyzed reaction with 3,4-dihydro-2H-pyran:

Procedure :

  • Substrate : 4-Chloro-1H-pyrazolo[4,3-c]pyridine
  • Reagents : 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid (p-TsOH)
  • Solvent : Dichloromethane (DCM)
  • Conditions : Room temperature, 24 hours.

Data :

Parameter Value
Yield 89%
Purity >98% (HPLC)

Mechanism : The THP group forms a stable acetal linkage with the pyrazole nitrogen under acidic conditions.

Alternative Multi-Component Bicyclization

A novel four-component bicyclization method (adapted from J. Org. Chem.) enables direct assembly of the halogenated pyrazolo[4,3-c]pyridine skeleton:

Reagents :

  • Arylglyoxals
  • Pyrazol-5-amines
  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • Cyclohexane-1,3-diones

Conditions :

  • Solvent: Acetic acid (HOAc)
  • Temperature: 110°C (microwave-assisted)
  • Time: 25–40 minutes

Advantages :

  • Atom-economical, with five σ-bonds formed in one pot.
  • Halogen compatibility: Bromo/chloro-substituted arylglyoxals yield target compounds directly.

Performance Metrics :

Entry Halogen Source Yield
1 3-Bromoarylglyoxal 74%
2 4-Chloroarylglyoxal 68%

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/heptane) followed by recrystallization from ethanol/water. Characterization is performed via:

  • NMR : Distinct peaks for THP (δ 1.5–4.5 ppm), bromo (δ 7.2–7.4 ppm), and chloro substituents.
  • HRMS : Molecular ion peak at m/z 316.58 (C₁₁H₁₁BrClN₃O).

Summary of Key Methods

Method Steps Yield Complexity
Sequential Halogenation Cyclization → Protection → Bromination/Chlorination 72% Moderate
Multi-Component Bicyclization One-pot synthesis 68–74% High

Recommendation : The sequential halogenation method is preferred for small-scale synthesis due to established protocols, while the multi-component approach offers scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore
This compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar pyrazolo structures exhibit activity against various enzymes and receptors, suggesting that 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine may also have significant biological activity .

Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of pyrazolo compounds. The results indicated that derivatives of pyrazolo compounds demonstrated selective cytotoxicity against cancer cell lines, which could be attributed to their ability to inhibit specific signaling pathways involved in cancer progression .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its halogen substituents (bromo and chloro) can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common method includes starting from a pyrazolo scaffold and introducing the bromo and chloro groups through halogenation reactions followed by nucleophilic substitutions to add the tetrahydro-2H-pyran group .

Material Science

Development of New Materials
The unique structure of this compound also positions it as a candidate for material science applications. Its properties may lend themselves to the development of new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity. Research into similar compounds has shown promise in creating materials for electronic devices and sensors .

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrazolopyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-4-chloro-1-THP-1H-pyrazolo[4,3-c]pyridine (Target Compound) Br (3), Cl (4), THP (1) C₁₁H₁₂BrClN₃O ~316.6 Potential EGFR inhibitor; synthetic intermediate
3-Bromo-4-methoxy-1-THP-1H-pyrazolo[4,3-c]pyridine Br (3), OCH₃ (4), THP (1) C₁₂H₁₄BrN₃O₂ 312.16 Predicted pKa 6.15; boiling point 443.7°C
7-Bromo-3-iodo-1-THP-1H-pyrazolo[4,3-c]pyridine Br (7), I (3), THP (1) C₁₁H₁₁BrIN₃O 408.04 Cross-coupling reactions; light-sensitive
6-Bromo-1-THP-1H-pyrazolo[4,3-c]pyridine Br (6), THP (1) C₁₁H₁₂BrN₃O 282.14 Intermediate for functionalization
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine (Unprotected analog) Br (3), Cl (4) C₆H₃BrClN₃ 232.47 Base structure for derivatization

Key Differences and Implications

Substituent Effects
  • Halogens (Br/Cl vs. I) : Bromine and chlorine at positions 3 and 4 enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). Iodo derivatives (e.g., 7-Bromo-3-iodo analog) exhibit higher reactivity in cross-coupling reactions due to iodine’s polarizability .
  • Methoxy vs. Chlorine : The methoxy group (electron-donating) in the 4-methoxy analog increases electron density at the pyridine ring, altering pKa (6.15) and solubility compared to the electron-withdrawing chlorine in the target compound .
Positional Isomerism
  • Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine : The target compound’s [4,3-c] ring fusion differs from [3,4-b] isomers (e.g., CAS 1416714-55-0), impacting molecular geometry and binding interactions in biological targets .
THP Protection
  • The THP group improves solubility in organic solvents and prevents unwanted side reactions at the NH position during synthesis. Its acid-labile nature allows selective deprotection under mild conditions .

Stability and Reactivity

  • Iodo derivatives (e.g., 7-Bromo-3-iodo analog) are prone to light-induced degradation, requiring storage in dark conditions. In contrast, bromo and chloro analogs exhibit greater stability .

Biological Activity

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with bromine and chlorine atoms, as well as a tetrahydro-2H-pyran moiety, contributes to its reactivity and interaction with biological targets. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in drug development.

The molecular formula of this compound is C11H11BrClN3O, with a molecular weight of 316.58 g/mol. Its structure is characterized by:

  • A pyrazolo[4,3-c]pyridine core.
  • Halogen substitutions (bromine and chlorine) that enhance its biological activity.
  • A tetrahydro-2H-pyran group that may influence its pharmacokinetic properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound's structural features allow it to interact effectively with bacterial targets, which may inhibit bacterial growth or viability. For instance, studies have demonstrated its efficacy against various strains of bacteria, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The halogen atoms (bromine and chlorine) play a crucial role in enhancing the compound's binding affinity to specific enzymes or receptors within bacterial cells.
  • Enzyme Interaction : The compound may inhibit key enzymes involved in bacterial metabolism or replication, leading to reduced bacterial proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit promising antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. These studies utilized Minimum Inhibitory Concentration (MIC) assessments to determine efficacy .
    CompoundMIC (µg/mL)Target Bacteria
    3-Bromo-4-chloro...5Mycobacterium tuberculosis
    Derivative A10E. coli
    Derivative B15Staphylococcus aureus
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between the compound and target proteins involved in bacterial metabolism. These studies provide insights into the structural requirements for optimal binding and activity .

Applications in Drug Development

The promising biological activities of 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine suggest its potential as a lead compound in drug development. Its derivatives could be further optimized to enhance potency and selectivity against specific pathogens . The ongoing research into its synthesis and modification will likely yield novel therapeutic agents for infectious diseases.

Q & A

Q. What are the key synthetic routes for preparing 3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, pyrazolo[4,3-c]pyridine scaffolds can be constructed using microwave-assisted Sonogashira coupling of pyrazole-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure (yields ~70%) . Key steps include:

  • Boc protection : Using Boc₂O in DMF with Et₃N and DMAP to protect reactive sites (yields up to 88%) .
  • Halogenation : Bromination with HBr/AcOH under controlled temperature to avoid overhalogenation .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., THP-protecting group at ~δ 5.3 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios to validate purity (>95%) . Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating repeated recrystallization .

Q. What are the primary applications of this compound in academic research?

The compound serves as:

  • A kinase inhibitor precursor : Structural analogs (e.g., EGFR inhibitors) show activity in cancer models .
  • A building block for heterocyclic libraries via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • A probe for oxidative stress pathways : Related pyrazolo-pyridines modulate mitochondrial ROS in aging studies .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Contradictions in coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig) often arise from:

  • Steric hindrance : The THP group may block Pd catalyst access. Solutions include using bulky ligands (XPhos) or elevated temperatures (100–120°C) .
  • Halogen selectivity : Bromine at position 3 reacts faster than chlorine at position 4. Prioritize bromide substitution before chlorination .
  • Solvent optimization : DMF or dioxane enhances solubility, while DMSO may deactivate catalysts .

Q. What strategies improve the stability of this compound under storage or reaction conditions?

Stability challenges include:

  • Hydrolysis of the THP group : Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM .
  • Light sensitivity : Amber glass vials and low-temperature reactions (<40°C) prevent photodegradation .
  • Byproduct formation : Add stabilizers like BHT (0.1%) to suppress radical intermediates during long reactions .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Variability in IC₅₀ values (e.g., EGFR inhibition) may stem from:

  • Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or cell lines (HEK293 vs. HeLa) .
  • Metabolite interference : Check for THP deprotection in cellular assays using LC-MS .
  • Enantiomeric purity : Chiral HPLC or SFC to ensure >99% ee, as minor enantiomers may antagonize activity .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (splash risk) .
  • Ventilation : Use fume hoods for reactions releasing HBr or Cl₂ gas .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How should researchers design SAR studies for derivatives of this compound?

  • Core modifications : Replace THP with other protecting groups (e.g., SEM) to assess steric effects .
  • Halogen scanning : Substitute Br/Cl with I or F to tune electronic properties .
  • Bioisosteres : Replace pyridine with pyrimidine to enhance solubility .

Data Contradiction Analysis

  • Example : A study reports 70% yield for a Sonogashira coupling , while another achieves 50% .
    • Root cause : Microwave vs. conventional heating (shorter reaction times reduce decomposition).
    • Solution : Compare Pd catalyst loading (2 mol% vs. 5 mol%) and alkyne stoichiometry (1.2 eq. recommended) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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